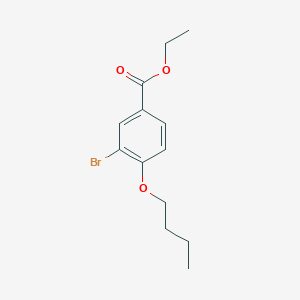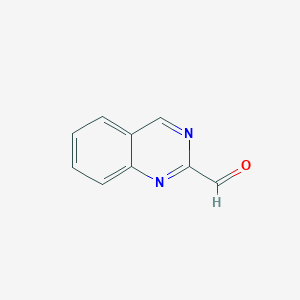
Quinazoline-2-carbaldehyde
Vue d'ensemble
Description
Quinazoline-2-carbaldehyde is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mécanisme D'action
Target of Action
Quinazoline-2-carbaldehyde, like other quinazoline derivatives, is known to interact with various targets. Quinazoline derivatives have been reported to inhibit chromatin-associated proteins in histones . They are also known to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) .
Mode of Action
Quinazoline derivatives are known to work by different mechanisms on various molecular targets . For instance, some quinazoline derivatives inhibit an extra-terminal bromodomain motif (BET) and are in clinical trials as potential treatments for different chronic diseases .
Biochemical Pathways
For example, they have been reported to inhibit chromatin-associated proteins in histones, which can lead to changes in gene expression .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
Quinazoline derivatives are known to have a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinazoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of anthranilamide with formylating agents under specific conditions. For example, the condensation of anthranilamide with formylating agents such as formic acid or formamide in the presence of a catalyst like polyphosphoric acid can yield this compound . Another method involves the use of metal-catalyzed reactions, such as the copper-catalyzed cyclization of 2-aminobenzyl alcohol with formic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties and applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinazoline-2-carboxylic acid, quinazoline-2-methanol, and various substituted quinazoline derivatives. These products have diverse applications in medicinal chemistry and other scientific fields.
Applications De Recherche Scientifique
Quinazoline-2-carbaldehyde has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Medicinal Chemistry: This compound and its derivatives are used in the development of pharmaceuticals due to their potential anti-inflammatory, analgesic, and anticancer properties.
Biological Research: The compound is used as a building block for synthesizing biologically active molecules that can be used in drug discovery and development.
Industrial Applications: This compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Quinazoline-2-carbaldehyde can be compared with other similar compounds, such as quinazoline-4-carbaldehyde and quinazoline-2-carboxylic acid. While these compounds share a similar quinazoline core structure, they differ in their functional groups and, consequently, their chemical properties and applications .
Quinazoline-4-carbaldehyde:
Quinazoline-2-carboxylic acid: The presence of a carboxylic acid group at the 2-position makes this compound more acidic and suitable for different types of chemical reactions and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable building block for synthesizing a wide range of biologically active molecules. Continued research on this compound and its derivatives will likely lead to new discoveries and applications in medicinal chemistry, biology, and industry.
Propriétés
IUPAC Name |
quinazoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYRXCXJFKZQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanamine, N,N-diethyl-2-[(5-iodo-2-pyridinyl)oxy]-](/img/structure/B3194875.png)
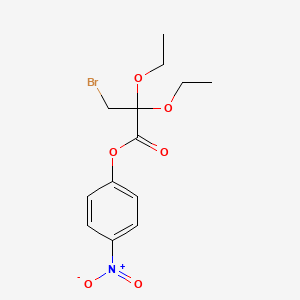

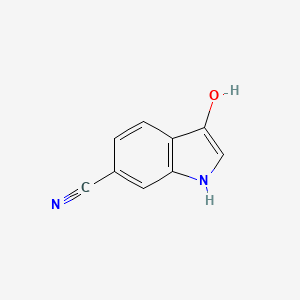

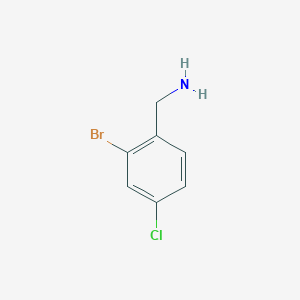
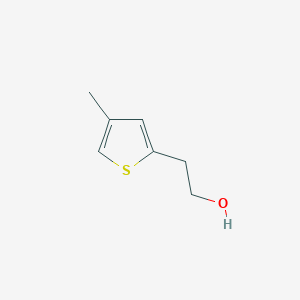

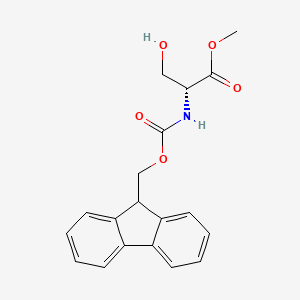
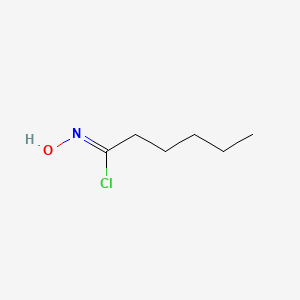

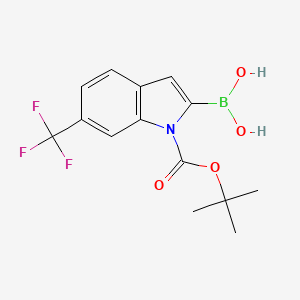
![N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B3194961.png)
